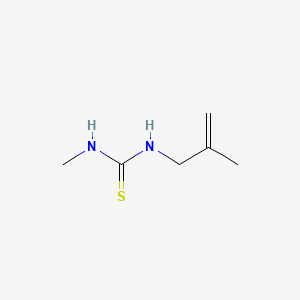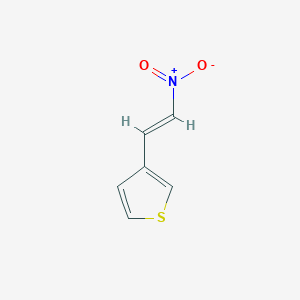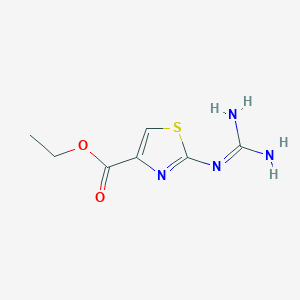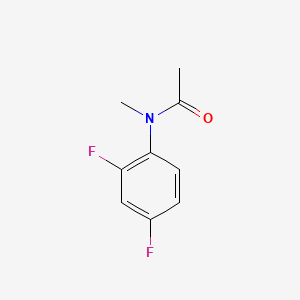
N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea
説明
N-(3-chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea, also known as CPPU, is a synthetic compound with a wide range of applications in scientific research. It is used as a herbicide, an insecticide, and a plant growth regulator, and has been studied for its potential to be used as a therapeutic agent. CPPU has been found to exhibit a variety of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
科学的研究の応用
Anti-Cancer Potential
Research into symmetrical N,N'-diarylureas has identified these compounds as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating the potential to inhibit cancer cell proliferation. Non-symmetrical hybrid ureas, combining hydrophobic phenyl moieties with polar moieties, have shown good bioactivity by potently inducing phosphorylation of eIF2α and expression of CHOP, highlighting their potential as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Applications
In environmental science, compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea have been studied for their degradation by electro-Fenton systems, showing the potential for the removal of antimicrobials from water. The study suggests the effectiveness of electro-Fenton systems in degrading such compounds, contributing to the understanding of environmental remediation techniques (Sirés et al., 2007).
Herbicide Degradation
The degradation of substituted urea herbicides in soils through microbial action has been explored, offering insights into the environmental fate of these chemicals. Studies on maloran, a selective herbicide, indicate that such compounds are degraded in the soil by microbial action, which is crucial for understanding the persistence and impact of herbicides in agricultural settings (Katz & Strusz, 1968).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFPDRWLKQRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377213 | |
| Record name | N-(3-Chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338750-54-2 | |
| Record name | N-(3-Chlorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)


![3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine](/img/structure/B1621727.png)

![2-[(Cyanomethyl)sulfinyl]acetonitrile](/img/structure/B1621731.png)






